molecular formula C15H20O2 B1669451 Costunolide CAS No. 553-21-9

Costunolide

Cat. No. B1669451
CAS RN: 553-21-9
M. Wt: 232.32 g/mol
InChI Key: HRYLQFBHBWLLLL-AHNJNIBGSA-N
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Description

Costunolide is a naturally occurring sesquiterpene lactone . It was first isolated from Saussurea costus roots and is also found in lettuce . It has been extensively investigated for a wide range of biological activities, including antioxidative, anti-inflammatory, antiallergic, bone remodeling, neuroprotective, hair growth promoting, anticancer, and antidiabetic properties .


Synthesis Analysis

Costunolide is synthesized through the mevalonate pathway . The synthesis begins with the cyclization of compound 1, farnesyl pyrophosphate (FPP), which is mediated by a sesquiterpene cyclase, (+)-germacrene A synthase, to form compound 2, (+)-germacryl cation .


Molecular Structure Analysis

Costunolide is a sesquiterpene lactone. As deduced from a single crystal X-ray diffraction (XRD) analysis, the absolute configurations of the two chiral centres were assigned as (6R,7S) .


Chemical Reactions Analysis

The cytochrome P450 enzyme, (+)-costunolide synthase, which is a NADPH and O2 dependent enzyme, then oxidizes germacrene acid to give the alcohol intermediate, 7, which then cyclizes to form the lactone 8, (+)-costunolide .


Physical And Chemical Properties Analysis

Costunolide is a potent inducer of apoptosis, a potent anti-cancer agent, has anti-inflammatory, anti-viral, anti-fungal, antimycobacterial activity and has been shown to inhibit telomerase activity .

Scientific Research Applications

Radiosensitivity in Cancer Treatment

Costunolide has demonstrated potential in enhancing radiosensitivity, specifically in human hepatocellular carcinoma cells. It causes mitotic arrest and reduces cell viability, indicating its potential use in cancer therapeutics (Liu et al., 2011).

Anticancer Activity

Several studies have shown costunolide's anticancer properties. It inhibits growth in MCF-7 breast cancer cells by affecting microtubule architecture and has a dose-dependent antiproliferative activity (Bocca et al., 2004). Additionally, costunolide induces apoptosis in human leukemia cells by influencing telomerase activity and inhibiting the expression of hTERT mRNA (Choi et al., 2005).

Diabetes Management

In the context of diabetes mellitus, costunolide isolated from Costus speciosus showed a normo-glycemic and hypolipidemic effect in diabetic rats, indicating its potential as a treatment for diabetes (Eliza et al., 2009).

Bone Remodeling and Osteoblast Differentiation

Costunolide influences bone remodeling and osteoblast differentiation. It has been found to increase osteoblast differentiation via ATF4-dependent HO-1 expression in C3H10T1/2 cells, indicating its role in bone health (Jeon et al., 2017).

Hepatoprotective Effects

Research indicates costunolide's potential in protecting against acute liver injury. It showed significant hepatoprotective effects in a mouse model of lipopolysaccharide and D-galactosamine-induced acute liver injury (Mao et al., 2018).

Inflammatory Diseases Treatment

Costunolide has shown efficacy in treating inflammatory diseases, such as ulcerative colitis. Its therapeutic effects involve the suppression of inflammation through inactivation of NF-κB, STAT1/3, and Akt pathways (Xie et al., 2020).

Safety And Hazards

According to the safety data sheet, Costunolide is classified as Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2; Skin Sensitization, Category 1 .

properties

IUPAC Name

(3aS,6E,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5+,11-9+/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYLQFBHBWLLLL-AHNJNIBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Costunolide

CAS RN

553-21-9
Record name (+)-Costunolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Costunolide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,770
Citations
X Lin, Z Peng, C Su - International journal of molecular sciences, 2015 - mdpi.com
Costunolide (CE) and dehydrocostuslactone (DE) are derived from many species of medicinal plants, such as Saussurea lappa Decne and Laurus nobilis L. They have been reported …
Number of citations: 124 www.mdpi.com
DY Kim, BY Choi - International journal of molecular sciences, 2019 - mdpi.com
… the therapeutic potential of costunolide in the management of … costunolide, focusing on its therapeutic potential, underlying mechanisms of action, and the prospect of using costunolide …
Number of citations: 97 www.mdpi.com
PA Grieco, M Nishizawa - The Journal of Organic Chemistry, 1977 - ACS Publications
The total synthesis of the germacranolide costunolide (2) is described which employs the Cope rearrangement of synthetic dehydrosaussurea lactone (1) for generation of the ten-…
Number of citations: 123 pubs.acs.org
Q Li, Z Wang, Y Xie, H Hu - Biomedicine & Pharmacotherapy, 2020 - Elsevier
Costunolide (COS) and dehydrocostus lactone (DEH) are two natural sesquiterpene lactones with potential antitcancer activity against a range of cancer cell types both in vitro and in …
Number of citations: 76 www.sciencedirect.com
A Rasul, S Parveen, T Ma - ||| Bangladesh Journal of …, 2012 - bdpsjournal.org
… of costunolide against variety of cancer cells. Yet mechanism of cytotoxic activity of costunolide … Here, we reviewed studies related to anticancer activity of costunolide till now and have …
Number of citations: 61 bdpsjournal.org
FS El‐Feraly, YM Chan - Journal of pharmaceutical sciences, 1978 - Wiley Online Library
… costunolide, parthenolide, and costunolide diepoxide were isolated from the leaves of Magnolia grandiflora L. Costunolide … The root bark yielded only costunolide together with the two …
Number of citations: 118 onlinelibrary.wiley.com
JW De Kraker, MCR Franssen, M Joerink… - Plant …, 2002 - academic.oup.com
… germacrene acid into (+)-costunolide. This (+)-costunolide synthase catalyzes the last step in … of one atom of 18 O into (+)-costunolide. The label was situated at the ring oxygen atom. …
Number of citations: 148 academic.oup.com
M Taniguchi, T Kataoka, H Suzuki… - Bioscience …, 1995 - academic.oup.com
… by costunolide in a dose-dependent manner. These results suggest that costunolide inhibits … Here we report the isolation of costunolide, dehydrocostus lactone, and mokko lactone from …
Number of citations: 124 academic.oup.com
J Eliza, P Daisy, S Ignacimuthu - Chemico-Biological Interactions, 2010 - Elsevier
… antioxidant property of costunolide and eremanthin isolated … Administration of either costunolide (20mg/kg day) or … time the protective effect of costunolide and eremanthin from …
Number of citations: 123 www.sciencedirect.com
H Zheng, Y Chen, J Zhang, L Wang, Z Jin… - Chemico-Biological …, 2016 - Elsevier
The aim of the present study was to evaluate the anti-ulcerogenic activity of costunolide (Co) and dehydrocostuslactone (De) on ethanol-induced gastric ulcer in mice and to elucidate …
Number of citations: 91 www.sciencedirect.com

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